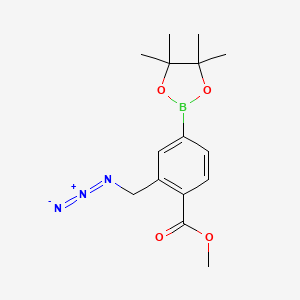
Methyl 2-(azidomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(azidomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate: is a complex organic compound that features both azide and boronate ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(azidomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate typically involves multiple steps:
Formation of the Boronate Ester: The initial step often involves the reaction of 4-bromo-2-methylbenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester.
Azidation: The next step involves the conversion of the methyl group to an azidomethyl group. This can be achieved by first converting the methyl group to a bromomethyl group using N-bromosuccinimide (NBS), followed by substitution with sodium azide (NaN3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The azide group can undergo substitution reactions, particularly in the presence of nucleophiles.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Oxidation and Reduction: The boronate ester can be oxidized to a boronic acid or reduced to a borane.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) for azidation.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Oxidation: Hydrogen peroxide (H2O2) for oxidation of boronate ester.
Major Products
Triazoles: Formed from cycloaddition reactions.
Boronic Acids: Formed from oxidation of boronate ester.
Scientific Research Applications
Methyl 2-(azidomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of bioactive molecules and drug candidates.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of new materials with unique properties.
Bioconjugation: The azide group allows for click chemistry applications in bioconjugation and labeling of biomolecules.
Mechanism of Action
The mechanism of action of this compound largely depends on the specific reactions it undergoes:
Azide Group: The azide group can participate in cycloaddition reactions, forming stable triazole rings which are important in medicinal chemistry for their bioactivity.
Boronate Ester: The boronate ester can interact with diols and other nucleophiles, making it useful in sensor applications and as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate: Similar structure but with a bromomethyl group instead of an azidomethyl group.
Methyl 2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate: Contains a hydroxymethyl group instead of an azidomethyl group.
Uniqueness
The presence of both azide and boronate ester groups in Methyl 2-(azidomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate makes it uniquely versatile for a wide range of chemical reactions and applications, particularly in the fields of organic synthesis and medicinal chemistry.
Properties
CAS No. |
890839-35-7 |
|---|---|
Molecular Formula |
C15H20BN3O4 |
Molecular Weight |
317.15 g/mol |
IUPAC Name |
methyl 2-(azidomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C15H20BN3O4/c1-14(2)15(3,4)23-16(22-14)11-6-7-12(13(20)21-5)10(8-11)9-18-19-17/h6-8H,9H2,1-5H3 |
InChI Key |
PAICQAHWEOYKNJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


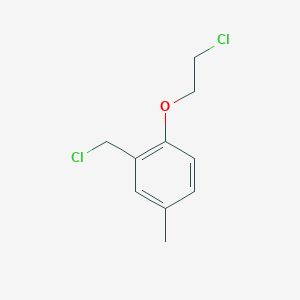
![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)
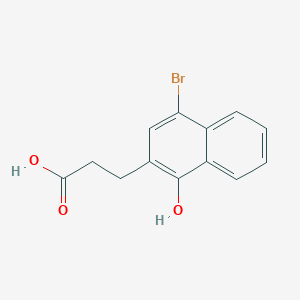
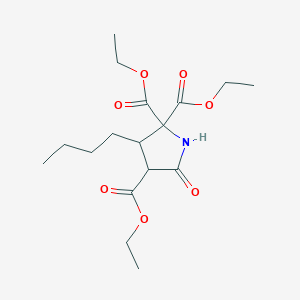
![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
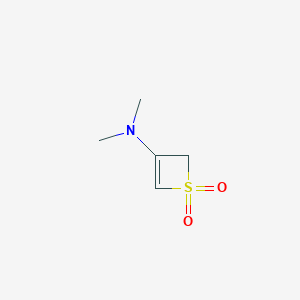
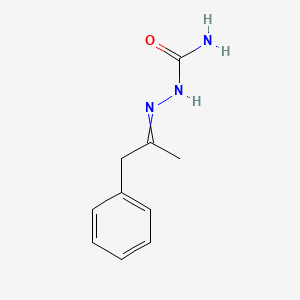
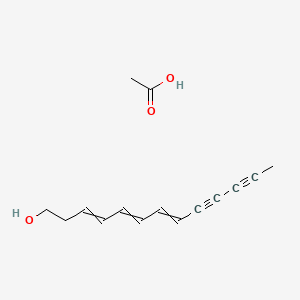
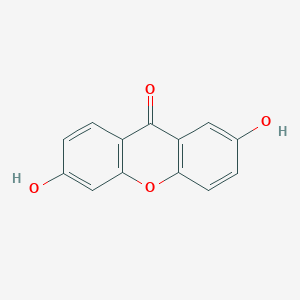
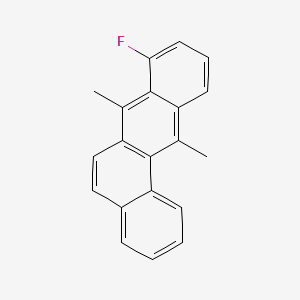

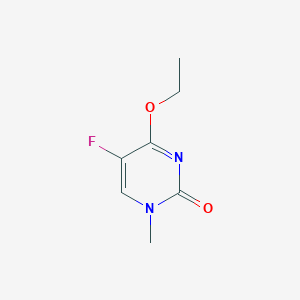

![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
